molecular formula C21H19ClFN7O4 B10954546 N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10954546
M. Wt: 487.9 g/mol
InChI Key: XLIWKPXJXHSAEU-UHFFFAOYSA-N
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Description

N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzyl groups

Preparation Methods

The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and isoxazole intermediates. The reaction conditions often include the use of chlorinated solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts.

Scientific Research Applications

N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and isoxazole moieties play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effects .

Properties

Molecular Formula

C21H19ClFN7O4

Molecular Weight

487.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19ClFN7O4/c1-11-19(12(2)29(26-11)8-14-4-5-15(23)6-18(14)22)25-21(31)20-17(13(3)34-27-20)10-28-9-16(7-24-28)30(32)33/h4-7,9H,8,10H2,1-3H3,(H,25,31)

InChI Key

XLIWKPXJXHSAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)NC(=O)C3=NOC(=C3CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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